2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene
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Overview
Description
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene is a complex organic compound with the molecular formula C28H26N2O2 This compound is characterized by its unique structure, which includes two benzyl groups and a chrysene core modified with oxygen and nitrogen atoms
Preparation Methods
The synthesis of 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in drug design and development.
Mechanism of Action
The mechanism of action of 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene can be compared with similar compounds such as:
2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene: Both compounds have benzyl groups and a complex ring structure, but differ in the number and arrangement of nitrogen and oxygen atoms.
2,6-Bis(4-methoxybenzyl)-2,3,6,7-tetrahydro-1H,5H-dipyrolo[3,4-b;3’,4’-e]pyrazine: This compound has a similar core structure but includes methoxy groups, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
41193-15-1 |
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Molecular Formula |
C28H26N2O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,8-dibenzyl-1,3,7,9-tetrahydro-[1,3]benzoxazino[8,7-h][1,3]benzoxazine |
InChI |
InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-23-11-13-26-25(27(23)31-19-29)14-12-24-18-30(20-32-28(24)26)16-22-9-5-2-6-10-22/h1-14H,15-20H2 |
InChI Key |
WPCIJWIOBUMZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(C=C2)C4=C(CN(CO4)CC5=CC=CC=C5)C=C3)OCN1CC6=CC=CC=C6 |
Origin of Product |
United States |
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